![molecular formula C11H11BrO B11762081 2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B11762081.png)
2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one is a brominated derivative of benzoannulene This compound is characterized by its unique structure, which includes a bromine atom attached to a dihydrobenzoannulene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves the bromination of 8,9-dihydro-5H-benzo7annulen-6(7H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of 2-azido-8,9-dihydro-5H-benzoannulen-6(7H)-one or 2-thiocyanato-8,9-dihydro-5H-benzoannulen-6(7H)-one.
Reduction: Formation of 8,9-dihydro-5H-benzoannulen-6(7H)-one.
Oxidation: Formation of 2-hydroxy-8,9-dihydro-5H-benzoannulen-6(7H)-one or 2-oxo-8,9-dihydro-5H-benzoannulen-6(7H)-one.
Aplicaciones Científicas De Investigación
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-8,9-dihydro-5H-benzo7annulen-6(7H)-one
- 2-Fluoro-8,9-dihydro-5H-benzo7annulen-6(7H)-one
- 2-Iodo-8,9-dihydro-5H-benzo7annulen-6(7H)-one
Uniqueness
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C11H11BrO |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
2-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H11BrO/c12-10-5-4-9-7-11(13)3-1-2-8(9)6-10/h4-6H,1-3,7H2 |
Clave InChI |
UNXQUFFCKVMKQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC2=C(C1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


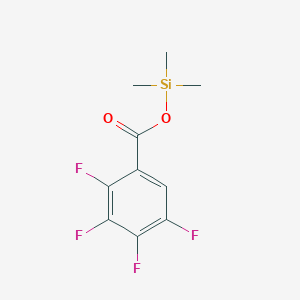
![(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
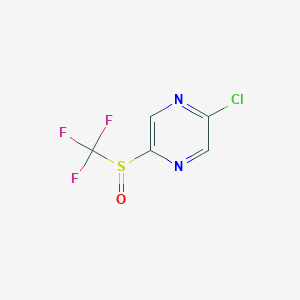
![tert-butyl (4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11762026.png)
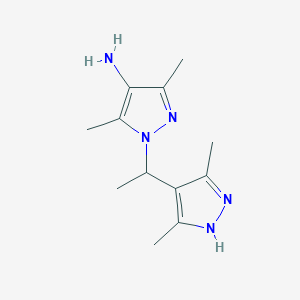

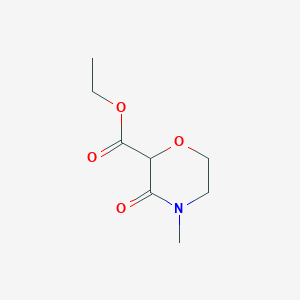
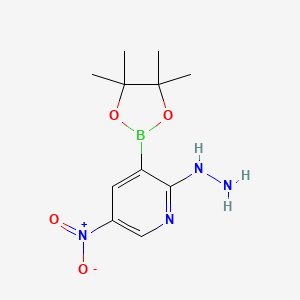
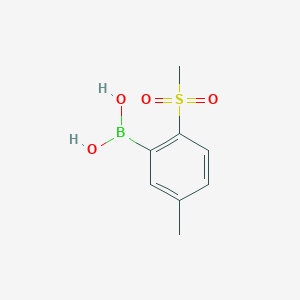

![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)
![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)
